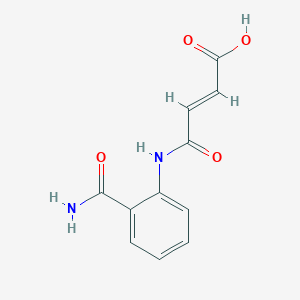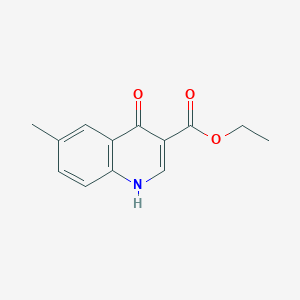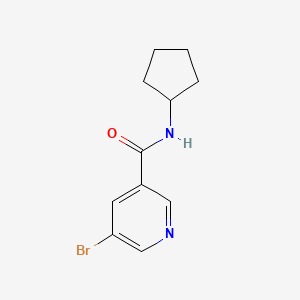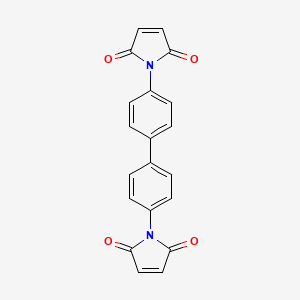
4,4'-Bis(maleimido)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(maleimido)-1,1’-biphenyl: is a bismaleimide compound known for its high thermal stability and mechanical strength. It is widely used in the production of high-performance polymers and composites due to its ability to form strong cross-linked networks. This compound is particularly valued in industries requiring materials that can withstand extreme conditions, such as aerospace and electronics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(maleimido)-1,1’-biphenyl typically involves the reaction of 4,4’-diaminobiphenyl with maleic anhydride. The process begins with the formation of an intermediate amic acid, which is then dehydrated to form the imide. The reaction conditions often include the use of solvents like acetone and catalysts such as acetic anhydride and triethylamine to facilitate the dehydration step .
Industrial Production Methods: In industrial settings, the production of 4,4’-Bis(maleimido)-1,1’-biphenyl is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反応の分析
Types of Reactions: 4,4’-Bis(maleimido)-1,1’-biphenyl undergoes various chemical reactions, including:
Polymerization: It can polymerize through a Diels-Alder reaction with dienes, forming thermally stable polymers.
Cross-linking: It acts as a cross-linking agent in the vulcanization of rubber, enhancing the mechanical properties and thermal stability of the material.
Common Reagents and Conditions:
Diels-Alder Reaction: Typically involves heating the compound with dienes at elevated temperatures.
Vulcanization: Involves mixing with sulfur and accelerators under controlled heat and pressure conditions.
Major Products Formed:
Thermally Stable Polymers: Resulting from the Diels-Alder reaction.
Cross-linked Rubber: Enhanced rubber materials with improved mechanical properties from the vulcanization process.
科学的研究の応用
Chemistry: 4,4’-Bis(maleimido)-1,1’-biphenyl is used in the synthesis of high-performance polymers and composites. Its ability to form strong cross-linked networks makes it ideal for applications requiring materials with high thermal and mechanical stability .
Biology and Medicine:
Industry:
Aerospace: Used in the production of lightweight, high-strength composites for aircraft and spacecraft components.
Electronics: Employed in the manufacture of heat-resistant electronic components and circuit boards.
作用機序
The primary mechanism by which 4,4’-Bis(maleimido)-1,1’-biphenyl exerts its effects is through the formation of cross-linked networks. The maleimide groups react with dienes or other suitable reactants to form strong covalent bonds, resulting in materials with enhanced thermal and mechanical properties. This cross-linking process is crucial in applications such as polymer synthesis and rubber vulcanization .
類似化合物との比較
- 4,4’-Bis(maleimido)diphenylmethane
- 2,4-Bismaleimidotoluene
- 4,4’-Bis(maleimido)azobenzene
Comparison: 4,4’-Bis(maleimido)-1,1’-biphenyl is unique in its ability to form highly stable cross-linked networks, making it superior in applications requiring high thermal and mechanical stability. Compared to 4,4’-Bis(maleimido)diphenylmethane, it offers better performance in high-temperature environments. 2,4-Bismaleimidotoluene, while similar, is often used in different contexts due to its distinct structural properties .
特性
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-17-9-10-18(24)21(17)15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-19(25)11-12-20(22)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUOGTWMGGLRID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279677 |
Source


|
| Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3278-30-6 |
Source


|
| Record name | NSC13696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-([1,1'-Biphenyl]-4,4'-diyl)di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
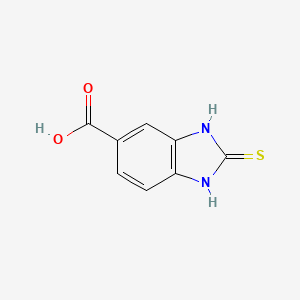
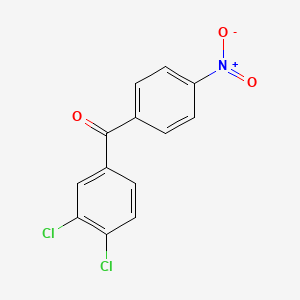
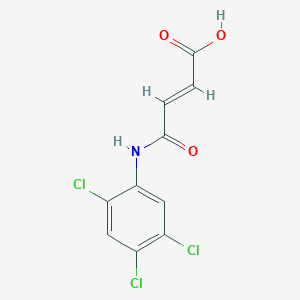
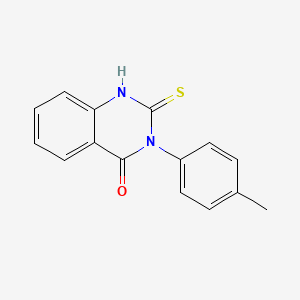
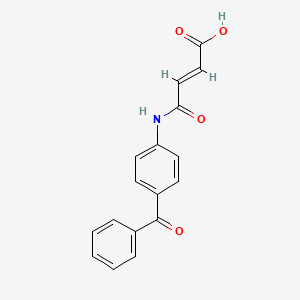
![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)
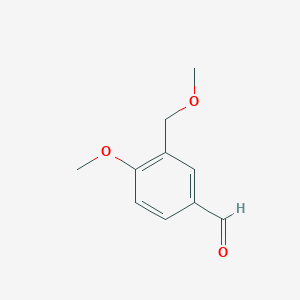
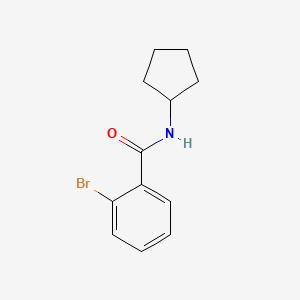
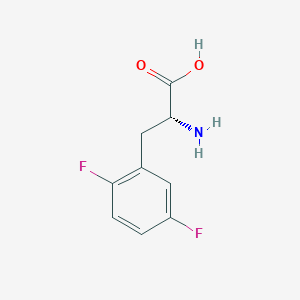
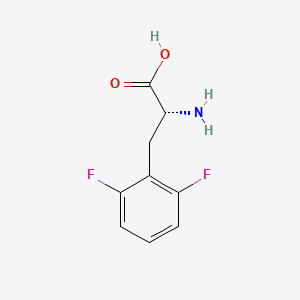
![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
